

An In-depth Technical Guide to 5-bromo-2,4-bis(phenylmethoxy)pyrimidine

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Compound of Interest

Compound Name: 2,4-Bis(benzyloxy)-5-bromopyrimidine

Cat. No.: B1331184

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-2,4-bis(phenylmethoxy)pyrimidine, also known as **2,4-Bis(benzyloxy)-5-bromopyrimidine**, is a versatile synthetic intermediate of significant interest in the field of medicinal chemistry. Its structure, featuring a pyrimidine core with two benzyloxy protecting groups and a reactive bromine atom, makes it a valuable building block for the synthesis of a wide array of complex molecules, particularly in the development of novel antiviral and anticancer agents. The differential reactivity of the C-Br bond and the benzyloxy groups allows for selective and sequential modifications, providing a strategic advantage in the design and synthesis of targeted therapeutics. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in the synthesis of biologically active compounds.

Physicochemical and Spectral Data

A summary of the key physicochemical properties of 5-bromo-2,4-bis(phenylmethoxy)pyrimidine is presented in the table below. This data is crucial for determining appropriate reaction conditions, purification methods, and for the characterization of the compound.

Property	Value	Reference
IUPAC Name	5-bromo-2,4-bis(phenylmethoxy)pyrimidine	
Synonyms	2,4-Bis(benzyl)pyrimidine, 5-Bromo-2,4-di(benzyl)pyrimidine	
CAS Number	41244-53-5	
Molecular Formula	C ₁₈ H ₁₅ BrN ₂ O ₂	
Molecular Weight	371.23 g/mol	
Appearance	Off-white solid	
Melting Point	88-90 °C	
Boiling Point	517.4 ± 60.0 °C (Predicted)	
Density	1.419 ± 0.06 g/cm ³ (Predicted)	
Solubility	Soluble in common organic solvents such as toluene, THF, and ethyl acetate.	

Spectral Data: While a dedicated, published spectrum for 5-bromo-2,4-bis(phenylmethoxy)pyrimidine is not readily available in public databases, data for structurally related compounds can be used for comparative analysis. For instance, the ¹H NMR spectrum of the closely related 5-bromopyrimidine shows characteristic signals in the aromatic region. The mass spectrum of 5-bromopyrimidine exhibits a molecular ion peak corresponding to its molecular weight. The IR spectrum of 5-bromopyrimidine shows characteristic absorption bands for the pyrimidine ring. For 5-bromo-2,4-bis(phenylmethoxy)pyrimidine, one would expect to see additional signals in the ¹H and ¹³C NMR spectra corresponding to the benzyloxy groups, and the mass spectrum would show a molecular ion peak at approximately 371 m/z.

Experimental Protocols

Synthesis of 5-bromo-2,4-bis(phenylmethoxy)pyrimidine

A common and efficient method for the synthesis of 5-bromo-2,4-bis(phenylmethoxy)pyrimidine involves the reaction of 5-bromo-2,4-dichloropyrimidine with benzyl alcohol in the presence of a strong base.

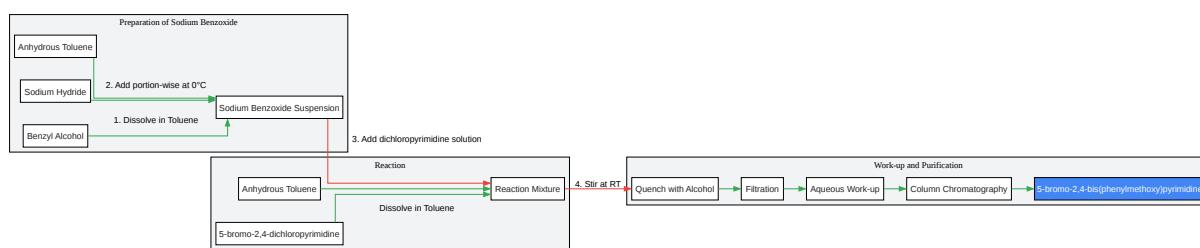
Materials:

- 5-bromo-2,4-dichloropyrimidine
- Benzyl alcohol
- Sodium hydride (NaH, 60% dispersion in mineral oil)
- Anhydrous toluene
- Standard glassware for organic synthesis
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Under an inert atmosphere, dissolve benzyl alcohol (3.25 equivalents) in anhydrous toluene.
- To this solution, carefully add sodium hydride (3 equivalents) portion-wise at 0 °C.
- Allow the mixture to warm to room temperature and stir until the cessation of gas evolution, indicating the formation of sodium benzoxide.
- In a separate flask, dissolve 5-bromo-2,4-dichloropyrimidine (1 equivalent) in anhydrous toluene.
- Slowly add the solution of 5-bromo-2,4-dichloropyrimidine to the sodium benzoxide suspension at room temperature.
- Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion of the reaction, quench any excess sodium hydride by the careful addition of ethanol or isopropanol.

- Filter the reaction mixture to remove the precipitated sodium chloride.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-bromo-2,4-bis(phenylmethoxy)pyrimidine.



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Diagram 1: Synthesis workflow for 5-bromo-2,4-bis(phenylmethoxy)pyrimidine.

Applications in Drug Development

The strategic placement of the bromine atom at the 5-position of the pyrimidine ring makes 5-bromo-2,4-bis(phenylmethoxy)pyrimidine an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse molecular fragments to build complex and biologically active molecules.

General Protocol for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. This reaction can be used to introduce aryl or vinyl substituents at the 5-position of the pyrimidine ring.

Materials:

- 5-bromo-2,4-bis(phenylmethoxy)pyrimidine
- Aryl- or vinylboronic acid (or ester)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4)
- Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
- Water (for aqueous base systems)

Procedure:

- In a reaction vessel, combine 5-bromo-2,4-bis(phenylmethoxy)pyrimidine (1 equivalent), the boronic acid derivative (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
- Purge the vessel with an inert gas.
- Add the degassed solvent(s).

- Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
- Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
- Dry the organic layer, concentrate, and purify the residue by column chromatography.

General Protocol for Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between aryl halides and terminal alkynes, introducing an alkynyl functional group.

Materials:

- 5-bromo-2,4-bis(phenylmethoxy)pyrimidine
- Terminal alkyne
- Palladium catalyst (e.g., $\text{PdCl}_2(\text{PPh}_3)_2$)
- Copper(I) iodide (CuI) co-catalyst
- Amine base (e.g., triethylamine, diisopropylamine)
- Anhydrous solvent (e.g., THF, DMF)

Procedure:

- To a reaction flask under an inert atmosphere,
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